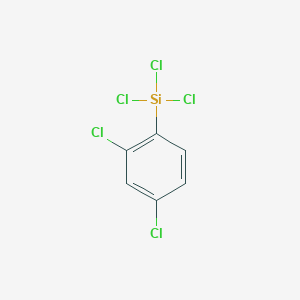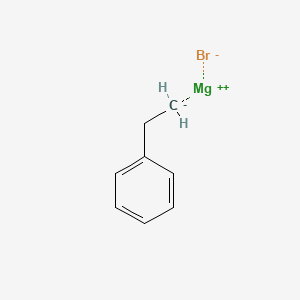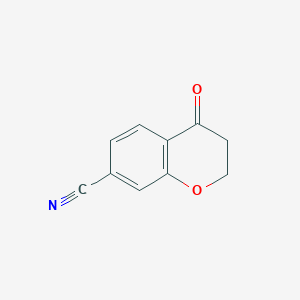
6-Cyano-4-chromanone
Vue d'ensemble
Description
6-Cyano-4-chromanone is a chemical compound belonging to the chromanone family, which is characterized by a benzopyranone structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of a cyano group at the sixth position of the chromanone ring enhances its reactivity and potential for further chemical modifications.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
The primary target of 6-Cyano-4-chromanone is Pteridine Reductase 1 (PTR1) . PTR1 is an enzyme that plays a crucial role in the folate metabolism of certain parasites . By targeting PTR1, this compound can inhibit the growth of these parasites .
Mode of Action
This compound interacts with its target, PTR1, by binding to the enzyme’s active site . This binding inhibits the normal function of PTR1, leading to a disruption in the folate metabolism of the parasites . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The action of this compound primarily affects the folate metabolism pathway in parasites . Folate metabolism is essential for the survival and proliferation of parasites. By inhibiting PTR1, this compound disrupts this pathway, leading to the death of the parasites .
Pharmacokinetics
The compound’s molecular weight is 17317 , which is within the range generally considered favorable for oral bioavailability
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the death of parasites. By inhibiting PTR1, this compound disrupts the folate metabolism of parasites, which is essential for their survival and proliferation . This leads to the death of the parasites .
Orientations Futures
Given the significant biological and pharmaceutical activities of chroman-4-one derivatives, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . These compounds play an important role as building blocks in designing drugs , indicating a promising future direction in medicinal chemistry.
Analyse Biochimique
Biochemical Properties
The biochemical properties of 6-Cyano-4-chromanone are largely determined by its chromanone core. Chromanone derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Chromanone derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is likely that this compound shares these cellular effects, but specific studies on this compound are needed to confirm this.
Molecular Mechanism
Chromanone derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Studies on other chromanone derivatives have shown changes in their effects over time, including information on the product’s stability, degradation, and long-term effects on cellular function . Similar studies on this compound would be valuable.
Metabolic Pathways
Studies on other chromanone derivatives have shown that they can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . Similar studies on this compound would be valuable.
Transport and Distribution
Studies on other chromanone derivatives have shown that they can interact with various transporters or binding proteins, and can have effects on their localization or accumulation . Similar studies on this compound would be valuable.
Subcellular Localization
Studies on other chromanone derivatives have shown that they can be directed to specific compartments or organelles by targeting signals or post-translational modifications . Similar studies on this compound would be valuable.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyano-4-chromanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2-hydroxyacetophenone with malononitrile in the presence of a base, followed by cyclization to form the chromanone ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but optimized for large-scale production. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Cyano-4-chromanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The cyano group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted chromanones, amines, and other functionalized derivatives, which can be further utilized in different applications.
Comparaison Avec Des Composés Similaires
4-Chromanone: Lacks the cyano group, resulting in different reactivity and applications.
6-Methoxy-4-chromanone: Contains a methoxy group instead of a cyano group, leading to variations in chemical behavior and biological activity.
6-Amino-4-chromanone: The amino group provides different reactivity and potential for further modifications.
Uniqueness: 6-Cyano-4-chromanone is unique due to the presence of the cyano group, which enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications, offering a wide range of possibilities for further development.
Propriétés
IUPAC Name |
4-oxo-2,3-dihydrochromene-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c11-6-7-1-2-8-9(12)3-4-13-10(8)5-7/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPCNXPFUOBSES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214759-65-6 | |
| Record name | 6-CYANO-4-CHROMANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


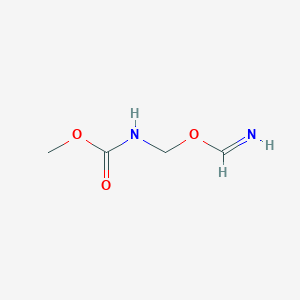
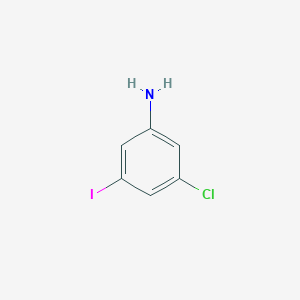
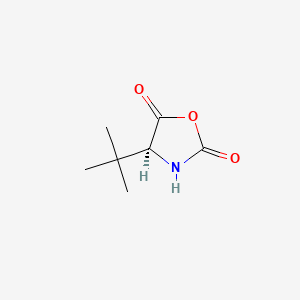
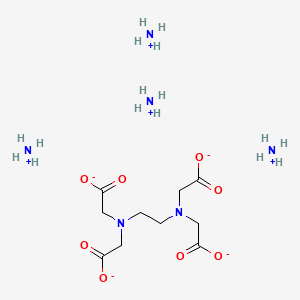
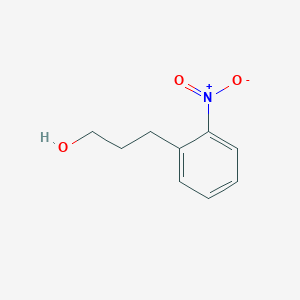
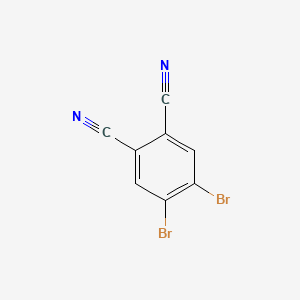
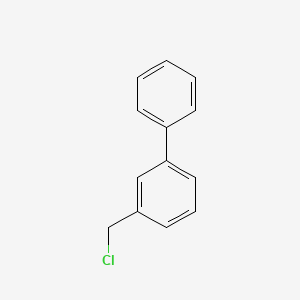
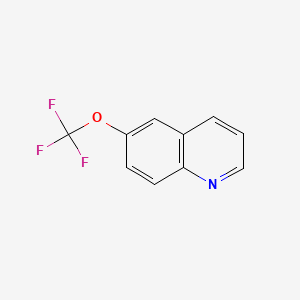
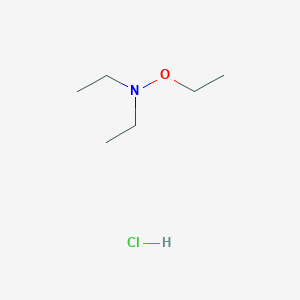
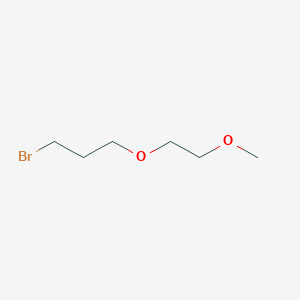
![(2-Methylbenzo[d]oxazol-5-yl)methanol](/img/structure/B1590862.png)
![1-(Imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1590863.png)
